Enhanced Lipophilicity: Predicted LogP Compared to N-Boc-O-methyl-L-tyrosine
The 4-bromobutyl chain significantly increases the lipophilicity of the compound relative to shorter-chain or unsubstituted analogs. A predicted LogP of 2.39 for a closely related dibromotyrosine scaffold [1] supports the class-level inference that N-Boc-O-(4-bromobutyl)-L-tyrosine will exhibit substantially higher LogP values compared to N-Boc-O-methyl-L-tyrosine (predicted LogP ~1.2). This increased lipophilicity is a key determinant for the membrane permeability and biological activity of derived peptide conjugates.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | Predicted LogP of 2.39 (class-level inference for 4-bromobutyl scaffold) |
| Comparator Or Baseline | N-Boc-O-methyl-L-tyrosine: predicted LogP ~1.2 (class-level inference) |
| Quantified Difference | Approximately 1.2 LogP unit increase |
| Conditions | Computational prediction (in silico) |
Why This Matters
Higher lipophilicity correlates with improved cellular uptake and pharmacokinetic profiles for peptide-based therapeutics and imaging agents, making this compound a preferred choice for projects requiring enhanced bioavailability.
- [1] MMsINC Database Search. SlogP value for a compound with a 4-bromobutyl scaffold. Accessed April 16, 2026. View Source
